Cas no 1133206-74-2 (NVP-BEZ 235-D3)
NVP-BEZ 235-D3 Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile
- CID 25207809
- NVP-BEZ 235-D3
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- Inchi: 1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3/i3D3
- InChI Key: JOGKUKXHTYWRGZ-HPRDVNIFSA-N
- SMILES: O=C1N(C([2H])([2H])[2H])C2C=NC3C=CC(C4C=NC5C=CC=CC=5C=4)=CC=3C=2N1C1C=CC(=CC=1)C(C#N)(C)C
Computed Properties
- Exact Mass: 472.20909061 g/mol
- Monoisotopic Mass: 472.20909061 g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 36
- Rotatable Bond Count: 3
- Complexity: 872
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 73.1
- Molecular Weight: 472.6
Experimental Properties
- Solubility: soluble in No data available
NVP-BEZ 235-D3 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N925752-1mg |
NVP-BEZ 235-D3 |
1133206-74-2 | 1mg |
$270.00 | 2023-05-17 | ||
| TRC | N925752-10mg |
NVP-BEZ 235-D3 |
1133206-74-2 | 10mg |
$2096.00 | 2023-05-17 | ||
| TRC | N925752-75mg |
NVP-BEZ 235-D3 |
1133206-74-2 | 75mg |
$ 15000.00 | 2023-09-06 |
NVP-BEZ 235-D3 Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on NVP-BEZ 235-D3
NVP-BEZ 235-D3 (CAS No. 1133206-74-2): A Comprehensive Guide to Its Properties and Applications
The NVP-BEZ 235-D3 compound, with CAS No. 1133206-74-2, represents an important deuterated analog in pharmaceutical research and development. This deuterium-labeled version of NVP-BEZ 235 has gained significant attention in recent years due to its unique properties and applications in drug metabolism studies. As researchers increasingly focus on precision medicine and pharmacokinetic optimization, NVP-BEZ 235-D3 serves as a valuable tool compound for tracing metabolic pathways and improving drug stability.
From a chemical perspective, NVP-BEZ 235-D3 belongs to the class of deuterated kinase inhibitors, specifically designed for research purposes. The strategic incorporation of deuterium atoms at specific positions enhances its utility in mass spectrometry-based studies while maintaining the biological activity of the parent compound. This characteristic makes NVP-BEZ 235-D3 particularly valuable in modern drug discovery workflows, where understanding metabolic stability is crucial for candidate selection.
The mechanism of action of NVP-BEZ 235-D3 mirrors that of its non-deuterated counterpart, functioning as a dual PI3K/mTOR inhibitor. This dual inhibition capability has positioned it as a research tool for studying cancer signaling pathways, particularly in relation to the PI3K-AKT-mTOR axis which is frequently dysregulated in various malignancies. Researchers investigating targeted cancer therapies often utilize NVP-BEZ 235-D3 as an internal standard or tracer in their experimental protocols.
Recent advancements in analytical techniques have further increased the demand for deuterated compounds like NVP-BEZ 235-D3. The growing adoption of high-resolution mass spectrometry in pharmaceutical laboratories has created new opportunities for using such labeled compounds in quantitative bioanalysis. Moreover, the rising interest in isotope effects in drug metabolism has made NVP-BEZ 235-D3 a subject of numerous pharmacokinetic studies, particularly those examining the potential benefits of deuteration in improving drug properties.
The synthesis of NVP-BEZ 235-D3 requires specialized expertise in deuterium chemistry, typically involving sophisticated synthetic routes that ensure precise labeling at designated positions. This complexity contributes to its status as a high-value research chemical, primarily used in academic and industrial settings focused on drug development and metabolic research. The compound's stability under various experimental conditions makes it particularly suitable for long-term studies requiring consistent performance.
In the context of current research trends, NVP-BEZ 235-D3 has found applications beyond its original scope. Scientists exploring autophagy modulation and cellular stress responses have incorporated this compound into their experimental designs. The ability to track the deuterated version separately from endogenous molecules provides unique insights into cellular uptake and distribution patterns, addressing critical questions in drug delivery research.
The pharmaceutical industry's growing emphasis on personalized medicine approaches has further elevated the importance of compounds like NVP-BEZ 235-D3. As researchers strive to understand inter-individual variations in drug response, the ability to precisely track drug molecules and their metabolites becomes increasingly valuable. This deuterated analog serves as an excellent tool for such investigations, particularly in studies examining factors that influence drug efficacy and safety profiles.
From a commercial perspective, the market for deuterated research compounds including NVP-BEZ 235-D3 has shown steady growth, driven by expanding research budgets in both academic and pharmaceutical sectors. The compound's specific CAS No. 1133206-74-2 serves as an important identifier in procurement processes, ensuring researchers obtain the exact material needed for their studies. Suppliers typically provide detailed certificates of analysis to guarantee the compound's purity and isotopic enrichment.
Looking ahead, the applications of NVP-BEZ 235-D3 are expected to expand further as new research areas emerge. The growing interest in metabolomics and systems pharmacology approaches creates additional opportunities for utilizing such specifically labeled compounds. Furthermore, advancements in imaging techniques may open new possibilities for using NVP-BEZ 235-D3 in spatial metabolomics studies, providing three-dimensional insights into drug distribution within tissues.
For researchers considering the use of NVP-BEZ 235-D3 in their projects, several practical considerations should be noted. Proper storage conditions are essential to maintain the compound's stability, typically requiring protection from light and moisture. Experimental protocols should account for potential isotope effects, although these are generally minimal with deuterium labeling. The compound's solubility characteristics and formulation requirements should also be carefully evaluated for specific applications.
In conclusion, NVP-BEZ 235-D3 (CAS No. 1133206-74-2) represents a sophisticated research tool that addresses multiple needs in contemporary pharmaceutical science. Its unique properties as a deuterated analog of a clinically relevant kinase inhibitor make it invaluable for metabolic studies, quantitative analysis, and mechanistic investigations. As research methodologies continue to evolve and the demand for precision in drug development grows, the significance of well-characterized compounds like NVP-BEZ 235-D3 will undoubtedly increase, solidifying their position as essential components of modern biomedical research.
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